N-Formyl-dl-tryptophan
Description
Significance of N-Formyl-dl-tryptophan as a Key Intermediate in Tryptophan Catabolism
The significance of this compound lies in its role as the first intermediate in the kynurenine (B1673888) pathway, which is the primary route for tryptophan breakdown in the body. nih.govnih.gov The conversion of L-tryptophan to N-formylkynurenine is the initial and rate-limiting step of this entire metabolic cascade. nih.govwikipedia.orgacs.orgfrontiersin.orgresearchgate.netuniprot.org This enzymatic reaction is catalyzed by a family of heme-containing dioxygenase enzymes. wikipedia.orgacs.orgpnas.orgnih.gov Because its formation governs the entry of tryptophan into this dominant pathway, the synthesis of N-formylkynurenine is a critical regulatory point that influences the availability of tryptophan for other metabolic routes. frontiersin.orgfrontiersin.org Although it is rapidly converted to the next metabolite, L-kynurenine, the generation of N-formylkynurenine commits tryptophan to a pathway that produces several neuroactive and immunomodulatory compounds, as well as the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). asm.orgnih.govmdpi.com
Overview of Major Tryptophan Metabolic Pathways
Tryptophan metabolism is primarily divided into three distinct pathways: the kynurenine pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. mdpi.comnih.govspandidos-publications.com These pathways collectively regulate a diverse array of biological functions, from neurotransmission to immune response and gut homeostasis. nih.gov
The kynurenine pathway (KP) is the principal metabolic route for tryptophan, accounting for over 95% of its degradation. frontiersin.orgmdpi.comspandidos-publications.comnih.govpreprints.org This pathway is initiated by the oxidative cleavage of the indole ring of tryptophan to produce N-formylkynurenine. pnas.orgfrontiersin.orgfrontiersin.org
This first, rate-limiting step is catalyzed by three different enzymes:
Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO regulates systemic tryptophan levels. nih.govfrontiersin.orgmdpi.commdpi.com
Indoleamine 2,3-dioxygenase 1 (IDO1): Found in many extrahepatic tissues and immune cells, IDO1 is induced by inflammatory mediators like interferon-gamma. wikipedia.orgfrontiersin.orgmdpi.com
Indoleamine 2,3-dioxygenase 2 (IDO2): A more recently discovered enzyme with distinct characteristics and expression patterns. nih.govfrontiersin.org
Once formed, N-formylkynurenine is almost immediately hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase) to yield L-kynurenine and formate. mdpi.commdpi.cominrae.fracs.orgnih.govmdpi.com L-kynurenine is the first stable intermediate of the pathway and sits (B43327) at a crucial branch point, from which a cascade of other bioactive metabolites are produced. frontiersin.orgnih.gov
The kynurenine, serotonin, and indole pathways are interconnected primarily through their shared reliance on tryptophan as a substrate. oup.combiorxiv.org The flux of tryptophan into one pathway directly affects its availability for the others.
Serotonin Pathway: This pathway, which accounts for approximately 1-2% of tryptophan metabolism, synthesizes the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. mdpi.com The rate-limiting enzyme for this pathway is tryptophan hydroxylase (TPH). frontiersin.orgnih.gov Because the kynurenine pathway is the dominant route, its activation can significantly limit the tryptophan available for serotonin production. frontiersin.org For instance, during an immune response, the induction of the IDO1 enzyme shunts tryptophan towards the kynurenine pathway, thereby increasing N-formylkynurenine production at the expense of serotonin synthesis. frontiersin.orgresearchgate.net
Indole Pathway: This pathway is driven by the gut microbiota, which metabolizes tryptophan into various indole derivatives. mdpi.comspandidos-publications.com These metabolites are important for maintaining intestinal homeostasis. biorxiv.org Like the serotonin pathway, this route competes with the kynurenine pathway for the common substrate, tryptophan.
Interactive Data Tables
Table 1: Overview of Tryptophan Metabolic Pathways
| Pathway | Percentage of Tryptophan Metabolism | Key Enzymes | Primary Products | Primary Function |
| Kynurenine Pathway | >95% mdpi.comspandidos-publications.compreprints.org | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO1/IDO2) mdpi.comfrontiersin.org | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ mdpi.commdpi.com | Immune regulation, neurotransmission, NAD+ synthesis nih.govnih.govfrontiersin.org |
| Serotonin Pathway | ~1-2% mdpi.com | Tryptophan Hydroxylase (TPH) frontiersin.orgnih.gov | Serotonin (5-HT), Melatonin nih.govnih.gov | Neurotransmission, mood and sleep regulation frontiersin.orgnih.gov |
| Indole Pathway | ~4-6% mdpi.com | Tryptophanase (bacterial) spandidos-publications.com | Indole, Indole derivatives mdpi.commdpi.com | Gut microbiota signaling, intestinal homeostasis mdpi.combiorxiv.org |
Table 2: Enzymes in this compound Metabolism
| Compound | Role | Enzyme(s) | Substrate(s) | Product(s) |
| This compound | Formation | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO1, IDO2) nih.govnih.govfrontiersin.org | L-tryptophan, Oxygen pnas.orgnih.gov | N-formylkynurenine nih.govnih.gov |
| This compound | Degradation | Kynurenine Formamidase (Arylformamidase) mdpi.comnih.govuniprot.org | N-formylkynurenine, Water nih.gov | L-kynurenine, Formate acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-formamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMLJPSSOJRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936447 | |
| Record name | N-(Hydroxymethylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16108-03-5 | |
| Record name | N-(Hydroxymethylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Transformations of N Formyl Dl Tryptophan
Enzymatic Formation of N-Formyl-dl-tryptophan from Tryptophan
The conversion of tryptophan to N-formylkynurenine is a crucial biological process, and the enzymes responsible, IDO1, IDO2, and TDO, exhibit differences in their tissue distribution, substrate specificity, and regulation, highlighting their distinct physiological roles.
Role of Indoleamine 2,3-Dioxygenase (IDO1 and IDO2) Isoforms
Indoleamine 2,3-dioxygenase (IDO) exists in two main isoforms, IDO1 and IDO2, which are encoded by separate genes. wikipedia.orgmdpi.com Both isoforms catalyze the O2-dependent oxidation of L-tryptophan to N-formylkynurenine. wikipedia.org IDO1, discovered in 1967, is considered the primary and more catalytically active of the two in many contexts. nih.govnih.gov IDO2 was identified more recently and, while it shares sequence homology with IDO1, it exhibits significantly lower catalytic activity towards tryptophan. mdpi.comnih.gov
IDO1 is widely expressed in various tissues and cells, including the lungs, placenta, and immune cells like macrophages and dendritic cells. nih.govwikipedia.org Its expression is often induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ). frontiersin.orgaacrjournals.org In contrast, IDO2 expression is more restricted, found in the liver, kidney, and certain immune cells like dendritic cells and B cells. frontiersin.orgnih.gov While both enzymes contribute to tryptophan catabolism, their differing expression patterns and catalytic efficiencies suggest they have distinct, though potentially overlapping, biological functions. frontiersin.orgnih.gov
| Isoform | Primary Location | Key Characteristics |
| IDO1 | Lungs, placenta, immune cells (macrophages, dendritic cells) | High catalytic activity, induced by IFN-γ, plays a significant role in immune regulation. frontiersin.orgnih.govwikipedia.orgnih.govaacrjournals.org |
| IDO2 | Liver, kidney, dendritic cells, B cells | Significantly lower catalytic activity than IDO1, its precise physiological role is still under investigation. frontiersin.orgmdpi.comnih.gov |
Catalytic Mechanisms of IDO-mediated Tryptophan Oxidation
The catalytic mechanism of IDO1 involves the binding of molecular oxygen and the substrate, L-tryptophan, to the heme iron within the enzyme's active site. The catalytically active form of the enzyme contains a ferrous [Fe(II)] heme. nih.gov The binding of L-tryptophan to the ferrous enzyme is followed by the binding of dioxygen (O2), forming a ternary complex. researchgate.net
Within this complex, the bound dioxygen is activated. It is proposed that a proton is abstracted from the indole (B1671886) nitrogen of tryptophan by the iron-bound dioxygen. pnas.org This initiates an electrophilic attack of a terminal oxygen atom of the bound dioxygen on the C3 position of the indole ring, leading to the formation of a 3-hydroperoxyindolenine intermediate. pnas.org From this intermediate, the reaction is thought to proceed through a dioxetane intermediate, which then rearranges to form the final product, N-formylkynurenine. pnas.org
The active site of human IDO1 features key amino acid residues that facilitate substrate binding. The indole ring of tryptophan interacts with F163 and Y126 through hydrophobic and π-stacking interactions, and with S167 via a water-mediated hydrogen bond. nih.gov The ammonium (B1175870) group of tryptophan forms hydrogen bonds with T379 and the heme's propionate (B1217596) group, while the carboxylate group interacts with R231 and T379. nih.gov
Regulation of IDO Enzyme Expression and Activity
The expression and activity of IDO1 are tightly regulated, primarily by immunological stimuli. The most potent inducer of IDO1 expression is the pro-inflammatory cytokine interferon-gamma (IFN-γ). frontiersin.orgaacrjournals.org Other inflammatory mediators, such as lipopolysaccharide (LPS) and tumor necrosis factor (TNF), can also induce IDO1 expression. frontiersin.org This induction occurs at the transcriptional level, leading to increased synthesis of the IDO1 protein.
Hypoxia, or low oxygen conditions, has been shown to impair IDO expression and activity. plos.org This is significant as inflamed and infected tissues, where IDO1 is often upregulated, can also be hypoxic. plos.org The reduced IDO1 function under hypoxia can compromise its antimicrobial and immunoregulatory effects. plos.org
Nitric oxide (NO) has a bimodal effect on IDO1 activity. At very low concentrations, NO can enhance the allocation of heme to IDO1, thereby boosting its activity. biorxiv.org However, at higher concentrations, NO has a negative impact on the enzyme's heme content and activity. biorxiv.org This regulation by NO is independent of changes in IDO1 protein expression levels. biorxiv.org
The catalytic activity of IDO1 is also subject to inhibition by various small molecules. For instance, 1-methyl-D-tryptophan is a known inhibitor and is used in clinical trials. wikipedia.org
Role of Tryptophan 2,3-Dioxygenase (TDO)
Tryptophan 2,3-dioxygenase (TDO) is another key enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway, the conversion of L-tryptophan to N-formylkynurenine. nih.govwikipedia.org Unlike the monomeric IDO enzymes, TDO is a homotetrameric protein. wikipedia.orgpnas.org TDO is highly specific for its substrate, L-tryptophan, and some of its derivatives. nih.gov
The primary site of TDO expression in mammals is the liver, where it plays a crucial role in regulating systemic tryptophan levels by degrading excess dietary tryptophan. nih.govnih.govwikipedia.org TDO has also been identified in the brain and epididymis of some species and has been found to be expressed in a significant proportion of human tumors. nih.govwikipedia.org
| Enzyme | Structure | Primary Location | Substrate Specificity |
| TDO | Homotetramer | Liver, Brain, Epididymis, Tumors | Highly specific for L-tryptophan. nih.govwikipedia.orgpnas.org |
Catalytic Mechanisms of TDO-mediated Tryptophan Oxidation
Similar to IDO, TDO is a heme-containing enzyme that requires a ferrous [Fe(II)] state for catalytic activity. nih.govpnas.org The proposed catalytic mechanism for TDO also involves the formation of a ternary complex of the enzyme, L-tryptophan, and molecular oxygen. nih.govresearchgate.net Substrate binding to the ferrous enzyme precedes the binding of dioxygen. nih.gov
The binding of L-tryptophan induces a conformational change in the enzyme, which facilitates the binding of O2. pnas.org The subsequent steps are thought to be similar to those of IDO, involving the activation of O2 and the formation of a hydroperoxide intermediate, which then rearranges, possibly via a Criegee or dioxetane mechanism, to yield N-formylkynurenine. nih.govresearchgate.net
Structural studies of TDO have revealed a flexible loop near the active site that is involved in L-tryptophan binding. wikipedia.org A key difference in the active site compared to IDO is the presence of a histidine residue (His55 in Xanthomonas campestris TDO) that hydrogen bonds with the indole NH group of tryptophan, playing a role in substrate binding and specificity. nih.gov
Regulation of TDO Enzyme Expression and Activity
The expression and activity of TDO are regulated by several factors. In the liver, TDO activity is upregulated by glucocorticoids and by its substrate, L-tryptophan. frontiersin.orgbiorxiv.org This substrate-mediated regulation involves the stabilization of the TDO protein. aacrjournals.org
Like IDO1, TDO activity is dependent on the availability of heme. Nitric oxide (NO) exerts a similar bimodal regulatory effect on TDO as it does on IDO1. biorxiv.org Low concentrations of NO promote the incorporation of heme into TDO, increasing its activity, while higher concentrations are inhibitory. biorxiv.org This regulation by NO occurs without altering the expression level of the TDO protein. biorxiv.org
TDO expression has been detected in various human tumors, including glioblastomas and hepatocellular carcinomas. aacrjournals.org In some cancer cells, TDO expression is constitutive. aacrjournals.org The presence of TDO in the tumor microenvironment can contribute to the suppression of anti-tumor immune responses. frontiersin.org
Subsequent Enzymatic Hydrolysis of this compound
Following its biosynthesis, N-formyl-L-kynurenine (NFK) is poised at a metabolic crossroads, where its fate is largely determined by enzymatic hydrolysis.
Conversion to Kynurenine via Arylformamidase
The canonical step following the formation of N-formyl-L-kynurenine is its rapid hydrolysis to L-kynurenine and formate. nih.gov This reaction is efficiently catalyzed by the enzyme arylformamidase (AFMID), also known as kynurenine formamidase (KFase). nih.govresearchgate.net This enzyme belongs to the α/β hydrolase fold family and utilizes a Ser-His-Asp catalytic triad. researchgate.net Arylformamidase is found in various tissues, including the liver, kidney, and brain, and is highly active, ensuring the efficient conversion of NFK. nih.gov The inactivation of the gene encoding arylformamidase in mice has been shown to almost completely eliminate formyl-kynurenine hydrolysis, highlighting its crucial role in this metabolic step. researchgate.net
The kinetic parameters of arylformamidase have been characterized in different species, underscoring its efficiency in processing N-formyl-L-kynurenine. For instance, recombinant mouse liver arylformamidase exhibits a high catalytic rate. nih.gov Similarly, studies on Drosophila melanogaster KFase have determined its kinetic values, which are comparable to those of the mouse enzyme. nih.gov
Kinetic Parameters of Arylformamidase (Kynurenine Formamidase)
| Enzyme Source | Km (mM) | kcat (min-1) | kcat/Km (min-1·mM-1) | Reference |
|---|---|---|---|---|
| Drosophila melanogaster | 0.32 ± 0.06 | 1584 ± 267 | 4950 | nih.gov |
| Mouse (recombinant) | 0.19 | - | - | nih.gov |
| Mouse (recombinant) | 0.18 | - | - | uniprot.org |
Exploration of Non-Enzymatic Transformations of N-Formylkynurenine
Recent research has unveiled that the fate of N-formylkynurenine is not solely dictated by enzymatic hydrolysis. Under physiological conditions, it can undergo significant non-enzymatic transformations.
Formation of Electrophilic Carboxyketoalkenes (NFK-CKA)
In a physiological environment (37°C, pH 7.4), N-formylkynurenine can undergo deamination to form an electrophilic species known as N-formylkynurenine-carboxyketoalkene (NFK-CKA). nih.govbiorxiv.org This non-enzymatic transformation is a key finding that challenges the traditional view of NFK as merely a transient intermediate. nih.gov The formation of NFK-CKA is significant because this electrophilic molecule can rapidly react with biological nucleophiles. For instance, it has been shown to form adducts with cysteine and glutathione (B108866) in under two minutes. nih.govbiorxiv.org This reactivity suggests a potential role for NFK in scavenging nucleophiles and modifying proteins. nih.gov
Influence of Serum Hydrolases on N-Formylkynurenine Fate
The balance between the enzymatic hydrolysis of N-formylkynurenine and its non-enzymatic deamination is regulated by the presence of serum hydrolases. nih.gov These enzymes act as a "rheostat," controlling the metabolic flux of NFK. nih.govbiorxiv.org In the presence of high concentrations of serum, enzymatic hydrolysis to kynurenine is the predominant pathway, occurring approximately three times faster than deamination. nih.govbiorxiv.org Conversely, at low serum concentrations, deamination becomes the dominant fate of NFK. smolecule.com This regulatory mechanism highlights the importance of the cellular and tissue environment in determining the biological activity of N-formylkynurenine. nih.gov The near-complete inhibition of NFK hydrolysis by heat denaturation confirms that this process is enzyme-controlled. biorxiv.org
N-Formylkynurenine Transformation Rates Under Different Conditions
| Condition | Process | Relative Rate/Time | Reference |
|---|---|---|---|
| Physiological (pH 7.4, 37°C) | Deamination to NFK-CKA | Degradation of ~17 µM/hour has been observed under certain conditions. | researchgate.net |
| High serum (100% FCS) | Enzymatic hydrolysis to kynurenine | ~3 times faster than deamination. | smolecule.com |
| Low serum (<5% FCS) | Deamination dominates | Deamination is 2-8 times faster than hydrolysis. | biorxiv.orgsmolecule.com |
| Physiological (deamination rate) | Formation of nucleophile adducts | <2 minutes | smolecule.com |
Biological and Pathophysiological Roles of N Formyl Dl Tryptophan and Its Metabolic Pathway
Immunomodulatory Functions of the Kynurenine (B1673888) Pathway and N-Formyl-dl-tryptophan
The formation of this compound from tryptophan is a key event in immune regulation. The subsequent metabolites in the kynurenine pathway have profound effects on various immune cells, contributing to an immunosuppressive environment in certain contexts.
The metabolic cascade initiated by the synthesis of this compound plays a significant role in modulating the activity of key immune effector cells. The depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of downstream kynurenine pathway metabolites, collectively contribute to the inhibition of T-cell and Natural Killer (NK) cell proliferation. nih.gov
Research has shown that the accumulation of kynurenine, the direct product of this compound metabolism, can induce apoptosis in Th1 cells and suppress the proliferation of both CD4+ and CD8+ T lymphocytes. nih.govmdpi.com Similarly, NK cell function is impaired, with studies indicating that kynurenine can inhibit the expression of activating receptors on NK cells, such as NKp46 and NKG2D, thereby reducing their cytotoxic capabilities. cambridge.org
Table 1: Effects of the Kynurenine Pathway on Immune Cell Function
| Immune Cell Type | Effect | Mechanism |
|---|---|---|
| T-cells (CD4+ and CD8+) | Inhibition of proliferation, induction of apoptosis | Tryptophan depletion, direct effects of kynurenine |
| Natural Killer (NK) cells | Inhibition of proliferation and cytotoxic activity | Downregulation of activating receptors by kynurenine |
| Regulatory T-cells (Tregs) | Promotion of differentiation | Activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine |
The enzymatic conversion of tryptophan to this compound is a critical mechanism by which tumors evade immune surveillance. nih.gov The expression of IDO and TDO in tumor cells or in the tumor microenvironment leads to a localized depletion of tryptophan and an accumulation of kynurenine pathway metabolites, creating an immunosuppressive milieu. nih.govnih.gov
This immunosuppressive environment is characterized by the inhibition of effector T-cell function and the promotion of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response. nih.govnih.gov The accumulation of kynurenine has been shown to directly induce the differentiation of naive T-cells into Tregs. nih.gov This mechanism of immune tolerance is not only relevant in cancer but also plays a role in maternal tolerance to the fetus during pregnancy.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. nih.gov Kynurenine, the metabolite immediately downstream of this compound, has been identified as an endogenous ligand for AhR. researchgate.netcell-stress.commdpi.com
The activation of AhR by kynurenine has several immunomodulatory consequences. It can promote the differentiation of immunosuppressive Tregs and downregulate inflammatory responses. nih.govfrontiersin.org This interaction between the kynurenine pathway and AhR signaling represents a key mechanism by which the degradation of tryptophan, initiated by the formation of this compound, influences immune homeostasis and tolerance. cell-stress.com
Neurobiological and Neuropathological Implications
The metabolic pathway initiated by the production of this compound also has profound effects on the central nervous system. The subsequent metabolites can influence neurotransmitter systems and contribute to neuroinflammation and oxidative stress, processes implicated in a variety of neurological and psychiatric disorders.
The kynurenine pathway and the serotonin (B10506) pathway both utilize tryptophan as a common substrate. Therefore, the upregulation of the kynurenine pathway, starting with the formation of this compound, can lead to a depletion of tryptophan available for serotonin synthesis. This can have significant implications for mood and behavior, as serotonin is a key neurotransmitter involved in regulating these functions.
Furthermore, downstream metabolites of the kynurenine pathway have direct effects on neurotransmitter systems. For instance, kynurenic acid, a neuroprotective metabolite, can act as an antagonist at N-methyl-D-aspartate (NMDA) receptors and α7-nicotinic acetylcholine (B1216132) receptors, thereby modulating glutamatergic and cholinergic neurotransmission. frontiersin.orgnih.gov Conversely, quinolinic acid, a neurotoxic metabolite, is an agonist at NMDA receptors and can lead to excitotoxicity. nih.gov
Table 2: Neuroactive Metabolites of the Kynurenine Pathway
| Metabolite | Effect on Neurotransmitter Systems | Overall Impact |
|---|---|---|
| Kynurenic Acid | Antagonist at NMDA and α7-nicotinic acetylcholine receptors | Neuroprotective, reduces excitotoxicity |
| Quinolinic Acid | Agonist at NMDA receptors | Neurotoxic, promotes excitotoxicity |
The production of this compound and the subsequent activation of the kynurenine pathway are closely linked to neuroinflammatory processes. Pro-inflammatory cytokines can upregulate the expression of IDO, leading to an increased flux through the kynurenine pathway. nih.gov
Association with Neuropsychiatric Disorders (e.g., major depressive disorder, schizophrenia, bipolar disorder)
Alterations in the kynurenine pathway have been increasingly linked to the pathophysiology of several major neuropsychiatric disorders. The imbalance between neurotoxic and neuroprotective metabolites of this pathway is a key area of investigation in understanding the neurobiological underpinnings of these conditions.
In major depressive disorder (MDD) , studies have shown a consistent pattern of decreased levels of tryptophan, kynurenine, and the neuroprotective kynurenic acid in peripheral blood samples. mdpi.com This suggests a shift in the pathway's balance, potentially favoring the production of neurotoxic compounds. mdpi.com Some research indicates that an inflammatory state, often observed in a subset of patients with depression, can drive the activity of the IDO enzyme, leading to tryptophan depletion and an altered balance of kynurenine metabolites. mdpi.com This inflammatory activation of the kynurenine pathway is thought to be a significant contributor to the development of depressive symptoms in some individuals. mdpi.com
For schizophrenia , the "kynurenic acid hypothesis" posits that elevated levels of kynurenic acid, an antagonist of N-methyl-D-aspartate (NMDA) and alpha7 nicotinic receptors, contribute to the symptoms of the disorder. mdpi.com This is supported by findings of increased kynurenic acid in the cerebrospinal fluid and post-mortem brain tissue of individuals with schizophrenia. mdpi.commdpi.com This elevation is thought to disrupt normal glutamatergic and dopaminergic neurotransmission, leading to the psychotic symptoms and cognitive impairments characteristic of the illness. mdpi.com
In bipolar disorder , a dysregulation of the kynurenine pathway is also evident, though the specific patterns of metabolite changes can vary depending on the mood state (manic, depressive, or euthymic). nih.govresearchgate.net Meta-analyses have revealed lower peripheral blood levels of tryptophan, kynurenine, and kynurenic acid in individuals with bipolar disorder compared to healthy controls. nih.gov The immune system's abnormal activation in bipolar disorder is thought to aberrantly stimulate the key enzymes of the kynurenine pathway, shifting tryptophan metabolism away from serotonin production and towards the kynurenine pathway. medipol.edu.tr This can impact the levels and functions of other crucial neurotransmitters like dopamine (B1211576) and glutamate (B1630785). medipol.edu.tr
| Disorder | Key Metabolite Alterations | Proposed Mechanism |
|---|---|---|
| Major Depressive Disorder | Decreased tryptophan, kynurenine, and kynurenic acid. mdpi.com | Inflammation-driven activation of IDO, leading to a neurotoxic imbalance. mdpi.com |
| Schizophrenia | Elevated kynurenic acid in the central nervous system. mdpi.com | Blockade of NMDA and alpha7 nicotinic receptors, disrupting neurotransmission. mdpi.com |
| Bipolar Disorder | Lower peripheral levels of tryptophan, kynurenine, and kynurenic acid. nih.gov | Immune-driven shift in tryptophan metabolism away from serotonin synthesis. medipol.edu.tr |
Link to Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Huntington's)
The kynurenine pathway is deeply implicated in the pathogenesis of several neurodegenerative diseases, primarily through the production of neuroactive metabolites that can either protect or damage neurons. doaj.org An imbalance in this pathway is a common feature across these debilitating conditions.
Alzheimer's disease (AD) is characterized by neuroinflammation, a process in which the kynurenine pathway plays a significant role. pnas.org Overactivation of the pathway can lead to the excessive production of the excitotoxin quinolinic acid by activated microglia and macrophages. pnas.org This neurotoxic metabolite is believed to contribute to the neuronal damage seen in AD. pnas.org Conversely, the neuroprotective metabolite kynurenic acid has been found at increased levels in the cerebrospinal fluid of AD patients, which may represent a compensatory mechanism against excitotoxicity. pnas.org Recent studies suggest that blocking the kynurenine pathway could restore healthy brain metabolism and improve cognitive function in animal models of AD. researchgate.netoup.com
In Parkinson's disease (PD) , there is evidence of a malfunction in the kynurenine pathway that results in an excess of quinolinic acid, which is toxic to the dopamine-producing neurons that are progressively lost in this disease. pnas.orgresearchgate.net The ratio of kynurenine to tryptophan is often elevated in the serum and cerebrospinal fluid of PD patients, indicating increased activity of the pathway. researchgate.net This shift towards the production of neurotoxic metabolites like quinolinic acid and 3-hydroxykynurenine, coupled with a reduction in neuroprotective kynurenic acid, is thought to contribute to the neurodegenerative process in PD. nih.govsciprofiles.com
Huntington's disease (HD) is another neurodegenerative disorder where the kynurenine pathway is causally implicated. doaj.org Elevated brain levels of the neurotoxic metabolites 3-hydroxykynurenine and quinolinic acid are observed in the early stages of HD. In contrast, levels of the neuroprotective kynurenic acid are reduced in the brain and cerebrospinal fluid. doaj.org This imbalance, favoring neurotoxicity, is believed to play a direct role in the neuronal death characteristic of Huntington's disease. doaj.org Genetic and pharmacological manipulation aimed at inhibiting key enzymes in the pathway, such as kynurenine 3-monooxygenase (KMO), has shown promise in ameliorating neurodegeneration in animal models of HD.
Balance between Excitotoxic and Neuroprotective Effects within the Kynurenine Pathway
The kynurenine pathway is characterized by a critical balance between metabolites with opposing effects on neuronal health. This duality is central to its role in the central nervous system. The pathway can diverge into two main branches: a neuroprotective arm, primarily leading to the production of kynurenic acid (KYNA), and a neurotoxic arm, which generates 3-hydroxykynurenine (3-HK) and ultimately quinolinic acid (QUIN).
Kynurenic acid (KYNA) is considered neuroprotective due to its ability to act as an antagonist at ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor. By blocking these receptors, KYNA can prevent the excitotoxic cascade of events that leads to neuronal damage and death.
In contrast, quinolinic acid (QUIN) is a potent neurotoxin that selectively activates NMDA receptors, leading to excessive neuronal excitation and subsequent cell death. Another metabolite, 3-hydroxykynurenine (3-HK) , contributes to neurotoxicity through the generation of reactive oxygen species (ROS), which induce oxidative stress and damage to neural cells.
The balance between these opposing arms of the pathway is tightly regulated. However, in various pathological states, particularly those involving inflammation, this balance can be disrupted. Pro-inflammatory cytokines can induce the enzyme indoleamine 2,3-dioxygenase (IDO), which initiates the pathway, and kynurenine 3-monooxygenase (KMO), which shunts the pathway towards the production of 3-HK and QUIN. This leads to a relative decrease in the production of neuroprotective KYNA and an increase in neurotoxic metabolites, contributing to the progression of neurodegenerative and neuropsychiatric disorders.
| Metabolite | Effect | Mechanism of Action |
|---|---|---|
| Kynurenic Acid (KYNA) | Neuroprotective | Antagonist of NMDA and other ionotropic glutamate receptors. |
| Quinolinic Acid (QUIN) | Neurotoxic (Excitotoxic) | Selective agonist of NMDA receptors, leading to excessive neuronal excitation. |
| 3-Hydroxykynurenine (3-HK) | Neurotoxic | Generates reactive oxygen species, causing oxidative stress. |
Involvement in Other Systemic Diseases and Conditions
The influence of the kynurenine pathway extends beyond the central nervous system, with significant involvement in a range of systemic diseases and conditions. Its role in modulating immune responses and inflammation is a key factor in these pathologies.
Inflammatory Diseases (e.g., inflammatory bowel disease, acute lung injury, peridotitis)
In inflammatory bowel disease (IBD) , which includes Crohn's disease and ulcerative colitis, the kynurenine pathway is implicated in the pathogenesis of intestinal inflammation. Insufficient levels of tryptophan can lead to an imbalance in the gut microbiota and subsequent inflammation. Studies have shown that the severity of intestinal inflammation in both humans and animal models correlates negatively with the levels of xanthurenic acid and kynurenic acid, two protective metabolites of the pathway. Supplementation with these metabolites has been found to decrease the severity of colitis.
Regarding acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), the kynurenine pathway is activated and associated with increased oxidative stress. medipol.edu.trpnas.org Kynurenine accumulation has been observed in patients with ARDS, with non-survivors showing significantly higher levels than survivors. medipol.edu.tr The enzyme indoleamine 2,3-dioxygenase (IDO) is considered a critical regulator of acute pulmonary inflammation.
In the context of periodontitis , a chronic inflammatory disease of the gums, both local and systemic tryptophan-kynurenine metabolism is affected. pnas.org Salivary and serum levels of various kynurenine pathway metabolites are significantly altered in patients with periodontitis compared to healthy individuals. pnas.org These metabolites, due to their effects on the immune and inflammatory systems, are being explored as potential diagnostic and therapeutic agents for periodontal diseases. pnas.org
Cancer Etiology and Progression (e.g., tumor immune evasion)
The kynurenine pathway plays a crucial role in cancer by helping tumor cells evade the immune system. The enzymes IDO1 and TDO, which initiate the pathway, are often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment. This leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine.
The accumulation of kynurenine creates an immunosuppressive environment that supports cancer progression. Kynurenine can inhibit the activity of immune cells such as T-cells and natural killer cells, and it can promote the differentiation of regulatory T-cells, which further suppress the anti-tumor immune response. This mechanism of immune evasion allows tumor cells to grow and metastasize. Consequently, targeting the kynurenine pathway, particularly through the inhibition of IDO1, has become a promising strategy in cancer immunotherapy.
Liver and Kidney Dysfunction
The kynurenine pathway is also significantly involved in the pathophysiology of liver diseases . In conditions such as non-alcoholic fatty liver disease, cirrhosis, and liver cancer, the pathway is dysregulated. Kynurenine and its derivatives can modulate immune responses in the liver, affect inflammatory signaling pathways, and influence the progression of liver fibrosis. The liver is a major site of tryptophan metabolism, and the enzyme TDO is predominantly expressed in this organ. In liver cancer, the accumulation of kynurenine contributes to an immunosuppressive environment that facilitates tumor growth.
In kidney diseases , both acute kidney injury (AKI) and chronic kidney disease (CKD) are associated with alterations in the kynurenine pathway. Metabolomic studies have demonstrated that kynurenine pathway metabolites are significantly changed in patients and animal models with kidney disease. In CKD, the accumulation of kynurenine pathway metabolites is linked to the progression of the disease and associated complications like anemia and atherosclerosis. The kidneys are involved in the degradation and excretion of tryptophan end products, and therefore, renal pathologies can lead to disturbances in the activity of the kynurenine pathway.
Ocular Conditions (e.g., cataract formation)
The metabolism of tryptophan within the eye lens is crucial for maintaining its transparency, and disturbances in the kynurenine pathway are associated with cataract formation. uow.edu.auresearchgate.net In primate lenses, tryptophan is converted into UV-filtering compounds that may protect the eye from photodamage. nih.gov However, the accumulation of certain tryptophan metabolites can also contribute to the modification of lens proteins, mimicking the process of cataractogenesis. uow.edu.au
The enzyme indoleamine 2,3-dioxygenase (IDO), which catalyzes the conversion of tryptophan to N-formylkynurenine, uses free oxygen radicals in the process. nih.gov This function can be protective, but imbalances in the pathway can be detrimental. Studies have identified increased levels of kynurenine, the direct product following N-formylkynurenine formation, in patients with age-related cataracts. uow.edu.au Furthermore, exposure to UVB radiation can lead to the formation of tryptophan photoproducts, including N-formylkynurenine, which can initiate pathways contributing to lens opacification. nih.gov A deficiency in tryptophan itself has been shown to arrest the normal breakdown of cell nuclei in lens fibers, a key step in maintaining lens clarity, further highlighting the importance of balanced metabolism along this pathway. nih.gov
Metabolic Disorders (e.g., diabetes, atherosclerosis)
The kynurenine pathway, initiated by the synthesis of this compound, is increasingly recognized as a significant modulator of cardio-metabolic health. mdpi.com Chronic, low-grade inflammation is a known driver of metabolic diseases like type 2 diabetes and atherosclerosis, and the kynurenine pathway is closely linked to the immune system. amsterdamumc.nl Pro-inflammatory molecules can upregulate the IDO enzyme, accelerating tryptophan degradation down the kynurenine pathway. amsterdamumc.nl
Elevated activity of this pathway has been observed in various metabolic conditions:
Atherosclerosis: Enhanced IDO expression is found in atherosclerotic plaques. mdpi.com
Obesity: Body mass index (BMI) and body fat mass in children and adolescents with severe obesity are associated with increased tryptophan catabolism via the kynurenine pathway. researchgate.net
Diabetes: Kynurenine and tryptophan levels have been found to be associated with disturbed glucose metabolism. researchgate.net Higher IDO activity is linked to increased glucose levels. amsterdamumc.nl
These findings suggest that the over-activation of the pathway starting with this compound contributes to the inflammatory state that underpins many metabolic disorders. mdpi.comamsterdamumc.nl
Bone Metabolism (e.g., osteoporosis)
Tryptophan metabolism via the kynurenine pathway is a key factor in bone health and age-related bone loss, as seen in osteoporosis. nih.govnih.govresearchgate.net The pathway, which begins with the formation of N-formylkynurenine, produces several metabolites that directly influence the balance of bone remodeling. nih.govresearchgate.netnih.gov
Research has demonstrated that an accumulation of kynurenine, the metabolite immediately downstream of N-formylkynurenine, has detrimental effects on bone. oup.com Increased kynurenine levels are associated with aging and have been shown to increase bone resorption by osteoclasts. oup.com In a study of patients with hip fractures, bone marrow kynurenine levels were significantly higher compared to controls, and these higher concentrations were associated with markers of increased bone breakdown. oup.com Conversely, other downstream metabolites of the pathway can have anabolic or protective effects on bone. nih.govmdpi.com This delicate balance indicates that dysregulation of the kynurenine pathway can disrupt bone homeostasis, contributing to the bone fragility characteristic of osteoporosis. oup.commdpi.com
| Condition | Associated Metabolite(s) | Key Research Finding | Reference |
|---|---|---|---|
| Cataracts | Kynurenine | Cataract patients show an increased response to tryptophan load, with significantly higher levels of kynurenine. | uow.edu.au |
| Atherosclerosis | General Pathway Activation (IDO) | Enhanced expression of the IDO enzyme, which initiates the pathway, is observed in atherosclerotic plaques. | mdpi.com |
| Osteoporosis | Kynurenine | Higher bone marrow kynurenine levels are positively correlated with age and fragility hip fractures, and are associated with increased bone resorption markers. | oup.com |
| Metabolic Disease (Obesity) | Kynurenine | Increased tryptophan catabolism via the kynurenine pathway is associated with BMI and body fat mass, and elevated kynurenine may contribute to metabolic disease. | researchgate.net |
Role in Maintaining Physiological Homeostasis
The kynurenine pathway, beginning with this compound, is a cornerstone of physiological homeostasis, particularly through its profound influence on the immune system. nih.govresearchgate.net The enzyme IDO is a key regulator, connecting the immune system to tryptophan metabolism. nih.gov Following an immune response, often triggered by inflammatory molecules like interferon-gamma, IDO is activated. nih.govnih.gov This activation initiates the kynurenine pathway, which in turn exerts a counter-regulatory effect, helping to suppress overactive immune responses and restore balance. nih.govresearchgate.net
This immunomodulatory function is achieved through two primary mechanisms:
Tryptophan Depletion: The degradation of tryptophan starves immune cells, such as T-cells, that require it for proliferation. researchgate.net
Bioactive Metabolites: The production of kynurenines creates an environment that can inhibit T-cell function and activate regulatory T-cells, which are crucial for maintaining immune tolerance. nih.govnih.gov
Furthermore, tryptophan metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a vital role in regulating immune responses at barrier tissues and controlling gene expression in response to environmental and endogenous signals. nih.govmdpi.commdpi.com By initiating this pathway, this compound is integral to the system that modulates inflammation and maintains immune homeostasis. nih.govnih.gov
Interplay with the Gut Microbiome in Health and Disease
The gut microbiome maintains a complex, bidirectional relationship with tryptophan metabolism. nih.govnih.gov Gut microbes can directly and indirectly influence the kynurenine pathway, while tryptophan metabolites, in turn, affect the composition and function of the microbiota. researchgate.netufl.edu
The gut microbiota can influence the host's kynurenine pathway primarily by modulating the availability of tryptophan. frontiersin.org By consuming tryptophan for their own metabolic processes—such as producing indole (B1671886) and its derivatives—gut bacteria can limit the amount of tryptophan available to the host, thereby affecting both the kynurenine and serotonin pathways. nih.govfrontiersin.org Some bacteria can also produce enzymes that metabolize tryptophan, generating neuroactive metabolites that can enter systemic circulation. frontiersin.orgresearchgate.net
Notably, research indicates that N-formylkynurenine itself can be digested by both host cells and bacteria, highlighting a direct interaction point. nih.gov Dysbiosis, or an imbalance in the gut microbiota, has been linked to increased gut permeability and systemic inflammation, which can lead to the activation of the IDO enzyme and shift tryptophan metabolism towards the kynurenine pathway. researchgate.netnih.gov This connection is implicated in several conditions, including metabolic diseases and psychiatric disorders, where altered gut flora and activated kynurenine pathway markers are often observed concurrently. amsterdamumc.nlnih.gov
| Compound Name |
|---|
| 3-hydroxyanthranilic acid |
| 3-hydroxykynurenine |
| 5-hydroxytryptophan |
| Anthranilic acid |
| Indole |
| Interferon-gamma |
| Kynurenic acid |
| Kynurenine |
| This compound |
| N-formylkynurenine |
| Picolinic acid |
| Quinolinic acid |
| Serotonin |
| Tryptophan |
| Xanthurenic acid |
Advanced Research Methodologies and Analytical Techniques in N Formyl Dl Tryptophan Studies
Spectroscopic Analysis for Structural Elucidation and Quantification
Spectroscopic methods are indispensable tools for probing the molecular structure of N-Formyl-dl-tryptophan and determining its concentration in various samples. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each atom within the molecule. Both ¹H and ¹³C NMR are employed to piece together the molecular architecture.
In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, the spectrum would exhibit characteristic signals for the formyl proton, the protons on the alpha-carbon and beta-carbons of the amino acid side chain, and the protons of the indole (B1671886) ring.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show distinct resonances for the carbonyl carbons of the formyl and carboxyl groups, the carbons of the indole ring, and the aliphatic carbons of the side chain. While experimental spectra for this compound are available in spectral databases, predictive models can also provide valuable insights into the expected chemical shifts. Computational methods, such as those employing Density Functional Theory (DFT), can predict ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in spectral assignment and structural confirmation nih.govrsc.orgnih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Formyl CH | ~8.2 | ~162 |
| Carboxyl COOH | - | ~175 |
| α-CH | ~4.8 | ~54 |
| β-CH₂ | ~3.3 | ~28 |
| Indole NH | ~10.9 | - |
| Indole C2-H | ~7.2 | ~124 |
| Indole C4-H | ~7.6 | ~118 |
| Indole C5-H | ~7.1 | ~119 |
| Indole C6-H | ~7.0 | ~121 |
| Indole C7-H | ~7.4 | ~111 |
| Indole C3 | - | ~109 |
| Indole C3a | - | ~127 |
| Indole C7a | - | ~136 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile and thermally stable compounds like derivatized this compound.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (232.23 g/mol ) nih.govnih.gov. The fragmentation pattern provides structural information. A prominent fragment ion is often observed at m/z 130, which corresponds to the indolyl-methyl cation, a characteristic fragment for tryptophan and its derivatives nih.govnih.gov. Other significant peaks in the GC-MS data for this compound have been reported at m/z 131 and 168 nih.gov. The fragmentation of tryptophan-derived metabolites can be influenced by the ionization method, with techniques like electrospray ionization (ESI) sometimes inducing in-source fragmentation nih.gov.
Table 2: Key Mass Spectrometry Data for this compound from GC-MS Analysis
| m/z Value | Relative Intensity | Plausible Fragment Identity |
|---|---|---|
| 232 | Third Highest | Molecular Ion [M]⁺ |
| 168 | Second Highest | [M - COOH - NH₂]⁺ or similar fragmentation |
| 131 | High | Indolyl-methyl cation with an additional proton |
| 130 | Top Peak | Indolyl-methyl cation [C₉H₈N]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its various functional groups. The presence of the indole ring is indicated by the N-H stretching vibration, typically observed around 3400 cm⁻¹ researchgate.net. The aliphatic C-H stretching of the side chain would appear around 2900 cm⁻¹ researchgate.net. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid carbonyl stretch is expected in the region of 1700-1725 cm⁻¹, while the amide carbonyl of the formyl group would likely absorb around 1650-1680 cm⁻¹. The N-H bending of the amide would also be present in the 1550-1650 cm⁻¹ region. Aromatic C-H bending vibrations can be observed at lower wavenumbers, around 750 cm⁻¹ nih.gov.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | ~3400 |
| Carboxylic Acid O-H | Stretching (broad) | 2500-3300 |
| Aliphatic C-H | Stretching | ~2900 |
| Carboxylic Acid C=O | Stretching | 1700-1725 |
| Amide C=O (Formyl) | Stretching | 1650-1680 |
| Amide N-H | Bending | 1550-1650 |
| Aromatic C=C | Stretching | 1450-1600 |
| Aromatic C-H | Bending (out-of-plane) | ~750 |
Chromatographic Determination of this compound and Related Metabolites
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex biological matrices. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tryptophan and its metabolites. Reversed-phase HPLC, typically using a C18 column, is commonly employed for the separation of these compounds scielo.brscielo.br. The mobile phase usually consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727) scielo.brscielo.brnih.gov. The separation is based on the differential polarity of the analytes.
UV Detection: this compound, containing the indole chromophore, can be detected by UV-Vis spectrophotometry. The maximum absorption wavelength for tryptophan is around 280 nm, and this is often used for detection researchgate.net. A simple and rapid HPLC method with UV detection at 267 nm has been successfully applied for the determination of tryptophan in plasma scielo.brscielo.br.
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is often preferred. The indole group of tryptophan exhibits native fluorescence. The typical excitation wavelength for tryptophan is around 280 nm, with an emission maximum around 350 nm researchgate.netomlc.org. This property allows for the detection of very low concentrations of this compound and other tryptophan-containing compounds.
Table 4: Representative HPLC Method for the Analysis of Tryptophan and its Metabolites
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm) |
| Mobile Phase | 5 mM Sodium Acetate and Acetonitrile (92:8, v/v) scielo.brscielo.br |
| Flow Rate | 1.0 mL/min scielo.br |
| Detection | UV at 267 nm scielo.brscielo.br or Fluorescence (Ex: 280 nm, Em: 350 nm) researchgate.netomlc.org |
| Retention Time | Dependent on specific conditions, but typically in the range of 5-10 minutes for tryptophan scielo.brscielo.br |
Challenges and Optimization in Biological Sample Analysis
The analysis of this compound in biological samples such as plasma, urine, and cell culture media presents several challenges. These include the complexity of the matrix, the presence of interfering endogenous compounds, and the often low concentrations of the analyte nih.gov.
Challenges:
Matrix Effects: The presence of proteins, salts, and other small molecules in biological fluids can interfere with the chromatographic separation and detection of this compound nih.gov.
Low Concentrations: Tryptophan metabolites can be present at very low levels, requiring highly sensitive analytical methods.
Analyte Stability: Tryptophan and its derivatives can be susceptible to degradation, particularly oxidation, during sample collection, storage, and preparation scielo.brscielo.br.
Optimization Strategies:
Sample Preparation: Effective sample preparation is crucial to remove interfering substances and enrich the analyte. Common techniques include:
Protein Precipitation: Using organic solvents like acetonitrile or methanol to precipitate and remove proteins from plasma or serum samples nih.gov.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through, followed by elution of the purified analyte.
Internal Standards: The use of an internal standard, a compound with similar chemical properties to the analyte but that is not naturally present in the sample, is essential for accurate quantification. This helps to correct for variations in sample preparation and instrument response nih.gov.
Method Validation: The analytical method must be thoroughly validated to ensure its accuracy, precision, linearity, and sensitivity for the specific biological matrix being analyzed.
By carefully selecting and optimizing these advanced analytical techniques, researchers can achieve reliable and accurate measurements of this compound, which is fundamental to understanding its role in health and disease.
Computational Approaches in Mechanistic Studies
Computational techniques have become indispensable in modern drug discovery and biochemical pathway analysis, offering insights into molecular interactions that are often difficult to observe experimentally. nih.govunipd.itnih.gov These methods allow for the prediction and analysis of the binding between a ligand, such as a tryptophan derivative, and its receptor protein, typically an enzyme. nih.govnih.gov
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, in order to form a stable complex. nih.gov This technique is crucial for understanding the interactions between enzymes and their substrates or inhibitors, such as those involved in the tryptophan metabolism pathway. nih.govresearchgate.net The process involves two primary steps: sampling the possible conformations of the ligand within the active site of the protein and then ranking these conformations using a scoring function to identify the most energetically favorable binding mode. nih.gov
In the context of tryptophan metabolism, docking studies are employed to investigate how derivatives bind to key enzymes like Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). researchgate.net These heme-containing enzymes catalyze the first and rate-limiting step of the kynurenine (B1673888) pathway: the conversion of L-tryptophan to N-formylkynurenine. researchgate.netacs.org Docking simulations help elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. nih.govmdpi.com For instance, studies have shown that interactions with key residues within the hydrophobic pockets of IDO1 are crucial for the binding of inhibitors. researchgate.net Similarly, docking analyses of PARP1, another enzyme, have identified π-π interactions with tyrosine residues as a key stabilizing factor for certain ligands. mdpi.com
By simulating these interactions, researchers can predict the binding affinity of novel compounds and understand the structural basis for their activity, guiding the development of new therapeutic agents that target the tryptophan metabolic pathway. nih.gov
Table 1: Key Interactions in Enzyme-Ligand Docking Studies
| Interaction Type | Description | Example Residues |
|---|---|---|
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Serine, Arginine |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | Leucine, Isoleucine, Valine |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Tyrosine, Phenylalanine |
| Electrostatic Interactions | Attractive or repulsive forces between charged molecular entities. | Aspartic Acid, Lysine |
In Vitro and In Vivo Preclinical Models for Pathway Analysis
The analysis of the tryptophan metabolic pathway, particularly the kynurenine pathway, relies heavily on both in vitro (cell-based) and in vivo (animal) models. These models are essential for understanding the immunomodulatory effects of tryptophan catabolism. nih.gov Approximately 90-95% of tryptophan is degraded via the kynurenine pathway, starting with its conversion to N-formyl-L-kynurenine. nih.gov
In vitro studies often use cultured cells that overexpress key enzymes like IDO1. nih.gov These models allow researchers to investigate specific molecular mechanisms, such as the effect of tryptophan depletion on T-cell activation or the direct cytotoxic effects of kynurenine pathway metabolites on immune cells. nih.gov For example, experiments have shown that adding excess tryptophan can reactivate T-effector cells in IDO-overexpressing cell cultures. nih.gov
In vivo studies, typically using animal models, are critical for understanding the systemic effects of the kynurenine pathway in a whole organism. nih.gov Animal models of solid organ transplantation, for instance, have been instrumental in demonstrating the role of IDO in downregulating allogeneic immune responses and promoting graft tolerance. nih.gov These studies investigate how modulating the activity of enzymes in this pathway can impact clinical outcomes, such as ischemia-reperfusion injury and graft rejection. nih.govresearchgate.net
Table 2: Summary of In Vivo Studies Targeting the Tryptophan-Kynurenine Pathway in Organ Transplantation Models
| Experimental Model | Intervention | Key Outcomes | Reference |
|---|---|---|---|
| Rat Heart Transplant | IDO gene transfer into donor heart | Decreased mRNA levels of IFN-γ, prolonged graft survival | Li et al., 2007 nih.gov |
| Rat Kidney Transplant | Tryptophan-free diet | Induction of autophagy, protection against ischemia-reperfusion injury | Terness et al., 2002 nih.gov |
Bioconjugation Techniques Utilizing Tryptophan Derivatives
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein. Tryptophan is a particularly attractive target for site-selective bioconjugation because it is one of the rarest amino acids (~1% natural abundance), allowing for precise modification of proteins. nih.gov The unique chemical properties of its indole side chain enable a variety of specific chemical reactions. nih.govresearchgate.net
Recent advancements have produced several methods for targeting tryptophan residues for bioconjugation:
Redox-Based Strategies: One novel approach employs N-sulfonyloxaziridines as oxidizing agents to achieve selective and rapid functionalization of tryptophan residues. nih.gov This method, termed Trp-CLiC (Tryptophan Chemical Ligation by Cyclization), demonstrates high efficiency, with reaction rates comparable to click chemistry. nih.gov
Electrochemical Methods: Electrocatalytic reactions have emerged for modifying tryptophan residues. nih.govacs.org Using a cost-effective graphite (B72142) felt electrode, selective bioconjugation of tryptophan with thiophenols has been achieved with high yields. nih.govacs.org Another electrochemical approach uses the cooperation of two radicals, keto-ABNO and 4-oxo-TEMPO, to achieve Trp-selective bioconjugation in neutral aqueous media. chemrxiv.orgchemrxiv.org
Photochemical Reactions: A catalyst-free photochemical process uses electron-responsive N-carbamoylpyridinium salts and UV-B light to selectively modify tryptophan. nih.gov The reaction is believed to proceed through a photoinduced electron transfer (PET) between the tryptophan residue and the pyridinium (B92312) salt. nih.gov
Reactions with Triazolinediones (TADs): TAD derivatives can selectively modify tryptophan side-chains via a reversible ene-type reaction, with the selectivity often controlled by pH. researchgate.net
These techniques expand the toolkit for creating precisely engineered bioconjugates, such as antibody-drug conjugates, with improved homogeneity and function for therapeutic and diagnostic applications. acs.orgchemrxiv.org
Table 3: Overview of Tryptophan-Selective Bioconjugation Methods
| Method | Reagent/Condition | Mechanism | Key Feature |
|---|---|---|---|
| Redox-Based Ligation (Trp-CLiC) | N-sulfonyloxaziridines | Oxidative cyclization | High efficiency and reaction rate nih.gov |
| Electrochemical Conjugation | Graphite felt electrode, thiophenols | Electrocatalysis | Cost-effective, high yield nih.govacs.org |
| Dual-Radical Electrochemistry | keto-ABNO and 4-oxo-TEMPO | Electrochemical oxidation | Applicable in neutral buffer, suppresses overoxidation chemrxiv.orgchemrxiv.org |
| Photochemical Modification | N-carbamoylpyridinium salts, UV-B light | Photoinduced Electron Transfer (PET) | Catalyst-free, spatiotemporal control nih.gov |
| Ene-Type Reaction | Triazolinedione (TAD) derivatives | Ene-type reaction | pH-controlled selectivity researchgate.net |
Therapeutic and Biotechnological Applications of N Formyl Dl Tryptophan and Derived Compounds
Development of Novel Materials and Drug Delivery Systems
The unique chemical properties of tryptophan and its derivatives make them excellent candidates for the development of advanced biomaterials, particularly for drug delivery applications. Their ability to self-assemble into ordered structures is a key feature exploited in this context.
Amino acid-based hydrogels, including those derived from tryptophan, have garnered significant attention for biomedical applications due to their biocompatibility, biodegradability, and wide availability. nih.govnih.gov These hydrogels can be formed through the self-assembly of tryptophan derivatives, driven by non-covalent interactions such as π-π stacking and hydrogen bonding. nih.govresearchgate.net
One method involves using gluconolactone to adjust the pH, inducing the rapid self-assembly of N-[(benzyloxy)carbonyl]-L-tryptophan into a stable three-dimensional gel network. nih.gov These hydrogels exhibit sustained release properties, low cytotoxicity, and excellent antibacterial activity against both Gram-negative and Gram-positive bacteria, making them suitable for wound healing and treating skin infections. nih.govnih.gov The resulting materials also show good shear-thinning and self-healing properties, which are advantageous for biomedical applications. nih.gov Recently, a synthetic hydrogel material called "Trpzip," created from tryptophan zipper peptides, has been developed to mimic human tissue, offering a more uniform and cost-effective alternative to animal-derived products in biomedical research and tissue cultivation. azolifesciences.com
Modulating Tryptophan Metabolism for Therapeutic Interventions
Tryptophan is an essential amino acid that is metabolized through several pathways, with the kynurenine (B1673888) pathway being the most significant, accounting for over 95% of tryptophan degradation. nih.govnih.gov The first and rate-limiting step in this pathway is the conversion of L-tryptophan to N-formylkynurenine. nih.goved.ac.uktocris.com This reaction is catalyzed by two key heme-containing enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO). nih.goved.ac.uknih.gov
TDO is primarily found in the liver and regulates systemic tryptophan levels. nih.govtocris.comwikipedia.org IDO is expressed more widely throughout the body in various immune and tissue cells and plays a critical role in the immune response. nih.govnih.gov Dysregulation of the kynurenine pathway is implicated in a wide range of diseases, including cancer, neurological disorders, and psychiatric conditions. nih.govnih.govmdpi.com
The over-activation of IDO and TDO in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, such as kynurenine. nih.gov This creates an immunosuppressive environment that allows cancer cells to evade the immune system. nih.govencyclopedia.pub Consequently, IDO and TDO have become important targets for therapeutic intervention, particularly in oncology. nih.govmdpi.com The development of small-molecule inhibitors that target these enzymes aims to disrupt the immunosuppressive signals and restore effective anti-tumor immune responses. nih.govnih.gov Several IDO1 inhibitors have been evaluated in clinical trials, often in combination with other cancer therapies like immune checkpoint inhibitors, to enhance their efficacy. nih.govmdpi.com
Table of Compounds
| Compound Name | Abbreviation / Synonym | Role / Significance |
| N-Formyl-dl-tryptophan | For-DL-Trp-OH | Subject of the article; used in chemical synthesis. nih.govscbt.com |
| L-Tryptophan | Trp, W | An essential amino acid; precursor in metabolic pathways. nih.gov |
| N-formylkynurenine | NFK | The first metabolite in the kynurenine pathway of tryptophan degradation. nih.govnih.gov |
| Kynurenine | Kyn | A central metabolite in the kynurenine pathway. nih.gov |
| 5-Hydroxytryptamine | Serotonin (B10506), 5-HT | A neurotransmitter synthesized from tryptophan. nih.gov |
| Indoleamine 2,3-dioxygenase | IDO | An enzyme that catalyzes the first step of the kynurenine pathway. nih.govnih.gov |
| Tryptophan 2,3-dioxygenase | TDO | An enzyme that catalyzes the first step of the kynurenine pathway, primarily in the liver. nih.govnih.gov |
| N-[(benzyloxy)carbonyl]-L-tryptophan | ZW | A tryptophan derivative used to form self-assembling hydrogels. nih.gov |
| Formyl-L-methionyl-L-leucyl-L-phenylalanine | FMLP | A potent neutrophil chemoattractant used in inflammation research. nih.gov |
| N-benzoyl-Trp-Phe-OMe | - | A dipeptide derivative identified as a potential lead for anti-inflammatory drugs. nih.gov |
Key Enzymes in Tryptophan Metabolism
| Enzyme | Abbreviation | Function | Location |
| Tryptophan 2,3-dioxygenase | TDO | Catalyzes the conversion of L-tryptophan to N-formylkynurenine. tocris.comwikipedia.org | Primarily restricted to the liver in mammals. nih.govwikipedia.org |
| Indoleamine 2,3-dioxygenase | IDO | Catalyzes the conversion of L-tryptophan to N-formylkynurenine. nih.govqmul.ac.uk | Expressed ubiquitously throughout the body, except in the liver. nih.gov |
| Formamidase | - | Catalyzes the conversion of N-formylkynurenine to kynurenine. nih.gov | Widespread. |
| Tryptophan Hydroxylase | TPH | The rate-limiting enzyme in the synthesis of serotonin. encyclopedia.pub | Brain, gut. |
Design and Evaluation of IDO/TDO Inhibitors
The enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are pivotal regulators of tryptophan metabolism. mdpi.com Both are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway: the oxidative cleavage of L-tryptophan's indole (B1671886) ring to produce N-formyl-l-kynurenine. nih.govresearchgate.netd-nb.infoscbt.comresearchgate.netgoogle.com While TDO is primarily found in the liver, where it maintains systemic tryptophan homeostasis, IDO1 is expressed more broadly in various tissues and is inducible by inflammatory stimuli. mdpi.comfrontiersin.org
In the context of disease, particularly cancer, the overexpression of IDO1 and TDO by tumor cells has been identified as a significant mechanism of immune evasion. google.comfrontiersin.orgnih.gov This enzymatic activity leads to two key outcomes that suppress the immune response: the depletion of the essential amino acid L-tryptophan in the local tumor microenvironment and the accumulation of downstream kynurenine pathway metabolites. frontiersin.orgnih.govacs.org Tryptophan depletion can inhibit the proliferation of effector T-cells, which are critical for mounting an anti-tumor immune attack. google.com Concurrently, the resulting kynurenine and its derivatives can induce the apoptosis of T-cells and promote the activity of immunosuppressive regulatory T-cells (Tregs). nih.govgoogle.com
Given this critical role in tumor-mediated immune suppression, the inhibition of IDO1 and TDO has become a promising strategy in cancer immunotherapy. google.comnih.gov The primary design strategy for inhibitors revolves around the development of tryptophan analogues. researchgate.netfrontiersin.org These molecules are structurally similar to the natural substrate, L-tryptophan, and act as competitive inhibitors, binding to the active site of the IDO1 or TDO enzyme without being catabolized into N-formylkynurenine. scbt.comresearchgate.net The goal of these inhibitors is to prevent both the depletion of tryptophan and the production of immunomodulatory kynurenine metabolites, thereby restoring the immune system's ability to recognize and attack cancer cells. scbt.comresearchgate.net
Research has led to the development of numerous small-molecule inhibitors, with some targeting IDO1 selectively and others designed as dual IDO1/TDO inhibitors. mdpi.com The design of these compounds often involves modifying the core tryptophan structure to enhance binding affinity and selectivity for the target enzymes. nih.govresearchgate.net For instance, a series of tryptophan analogues were designed and synthesized to probe the enzymatic mechanism of IDO1, with subsequent evaluation demonstrating their ability to bind to the enzyme and inhibit its function. nih.govresearchgate.net While many early inhibitors were tryptophan or indole analogues, research has expanded to include diverse chemical frameworks. frontiersin.org
Table 1: Examples of Tryptophan Analogue-Based IDO/TDO Inhibitors This table is for illustrative purposes and includes inhibitors developed from the broader class of tryptophan analogues.
| Inhibitor Name | Target(s) | Type | Research Finding |
|---|---|---|---|
| Indoximod (1-methyl-D-tryptophan) | IDO1 | Tryptophan Analogue | A widely studied inhibitor that acts as a competitive inhibitor of the IDO1 enzyme. researchgate.net |
| Epacadostat (INCB024360) | IDO1 | Tryptophan Analogue | A potent and selective inhibitor of IDO1, shown to normalize serum kynurenine levels in clinical studies. scbt.comgoogle.com |
| Navoximod (NLG919) | IDO1 | Tryptophan Analogue | An inhibitor structurally related to tryptophan designed to block the enzyme's catalytic activity. researchgate.netgoogle.com |
| 680C91 | TDO | TDO-selective inhibitor | Shown to effectively block tryptophan degradation in cell lines expressing TDO but not IDO1. |
| LY-01013 | IDO1/TDO | Dual Inhibitor | An orally bioavailable small molecule designed to target and inhibit both IDO1 and TDO enzymes. |
Development of Formyl Peptide Receptor (FPR) Antagonists and Agonists
The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a significant role in mediating inflammatory responses and host defense. nih.govgoogle.com These receptors are expressed on various immune cells, such as neutrophils and macrophages, and recognize N-formylated peptides, which are typically released by bacteria or from damaged mitochondria. nih.govgoogle.com This recognition triggers a cascade of inflammatory events, including cell migration (chemotaxis), degranulation, and the production of reactive oxygen species. d-nb.info In humans, this family includes three members: FPR1, FPR2, and FPR3. Given their central role in inflammation, developing ligands that can either block (antagonists) or activate (agonists) these receptors is a key therapeutic strategy for a range of inflammatory diseases. nih.gov
Research into FPR modulators has revealed that derivatives of tryptophan can serve as potent and selective antagonists for FPR1. A notable study focused on the design and synthesis of a series of tryptophan-containing dipeptides to improve upon an initial lead compound. frontiersin.orgfrontiersin.org Through systematic modification and pharmacological evaluation in human neutrophils, several compounds were identified that exhibited powerful dual inhibitory effects on processes induced by the classical FPR1 agonist, N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). frontiersin.orgfrontiersin.org
These tryptophan-derived dipeptides were shown to effectively block FMLP-induced superoxide anion generation and neutrophil elastase release. frontiersin.orgfrontiersin.org Further investigation confirmed that their mechanism of action was the selective inhibition of FPR1. frontiersin.orgfrontiersin.org Structure-activity relationship (SAR) studies concluded that the fragment N-benzoyl-Trp-Phe-OMe was an optimal core structure for effective interaction with the FPR1 binding site. frontiersin.org This finding positions such tryptophan derivatives as promising leads for the development of novel anti-inflammatory drugs targeting neutrophilic inflammatory conditions. frontiersin.orgfrontiersin.org
Table 2: Inhibitory Activity of Tryptophan-Containing Dipeptide Derivatives on FPR1-Mediated Neutrophil Responses Data from a study on the design and synthesis of tryptophan-containing dipeptides as FPR1 antagonists. The IC50 value represents the concentration of the compound required to inhibit 50% of the FMLP-induced response.
| Compound | IC50 for Superoxide Anion Generation (μM) | IC50 for Elastase Release (μM) |
|---|---|---|
| 3 | 0.23 | 0.60 |
| 6 | 1.88 | 2.47 |
| 19a | 1.87 | 3.60 |
| 24a | 0.12 | 0.37 |
| 24b | 1.32 | 1.03 |
Strategies for Modulating the Kynurenine Pathway in Disease
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, accounting for the degradation of over 95% of dietary tryptophan not used in protein synthesis. acs.org The pathway is initiated by the conversion of L-tryptophan to N-formylkynurenine by the enzymes IDO1 or TDO. d-nb.infoscbt.comacs.org This initial product is then rapidly converted to kynurenine (KYN). acs.org From kynurenine, the pathway branches to produce a variety of bioactive metabolites that have crucial and often opposing effects, particularly within the central nervous system and the immune system. researchgate.netgoogle.com
Dysregulation of the kynurenine pathway has been implicated in the pathophysiology of a wide array of conditions, including neurodegenerative diseases (such as Alzheimer's and Parkinson's disease), autoimmune disorders, cancer, and psychiatric illnesses. researchgate.netacs.orggoogle.com The link to disease stems from an imbalance between the pathway's neuroprotective and neurotoxic branches. For example, kynurenic acid (KYNA) is generally considered neuroprotective, acting as an antagonist at excitatory glutamate (B1630785) receptors. google.com In contrast, metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) are neurotoxic, promoting oxidative stress and excitotoxicity. researchgate.net
Therefore, a primary therapeutic strategy for these diseases is the modulation of the kynurenine pathway to restore a healthy balance among its metabolites. nih.gov The overarching goal is to decrease the production of harmful, neurotoxic compounds while simultaneously preserving or increasing the levels of neuroprotective metabolites.
The main strategies for modulating the kynurenine pathway involve targeting its key regulatory enzymes:
Inhibition of IDO1 and TDO: As discussed previously, inhibiting these initial, rate-limiting enzymes is a major focus, particularly in cancer immunotherapy, to prevent tryptophan depletion and the production of immunosuppressive kynurenines. frontiersin.org
Inhibition of Kynurenine 3-Monooxygenase (KMO): KMO is a critical enzyme at a branching point of the pathway. It converts kynurenine into the precursor for the neurotoxic metabolites 3-HK and QUIN. Inhibiting KMO is a key strategy, especially for neurodegenerative diseases, as it shunts kynurenine metabolism away from the neurotoxic branch and towards the production of the neuroprotective kynurenic acid.
Modulation of Kynurenine Aminotransferases (KATs): These enzymes are responsible for converting kynurenine into kynurenic acid. In some contexts, such as cognitive disorders where an excess of kynurenic acid might be detrimental, inhibiting KATs could be a viable therapeutic approach. nih.gov
By developing specific inhibitors for these enzymes, researchers aim to precisely control the metabolic flow within the kynurenine pathway, offering a novel therapeutic avenue for a multitude of diseases linked to its dysregulation.
Industrial Biomanufacturing of Tryptophan Derivatives
Tryptophan and its derivatives are high-value compounds widely used in the pharmaceutical, food, and chemical industries. nih.govresearchgate.netnih.gov While chemical synthesis methods exist, they often involve harsh conditions, high costs, and environmental concerns. researchgate.netnih.gov Consequently, there has been a significant shift towards industrial biomanufacturing, which utilizes microbial fermentation to produce these compounds in a more sustainable and cost-effective manner. mdpi.comnih.gov This biosynthetic approach combines metabolic engineering with synthetic biology to create microbial cell factories, primarily using strains of Escherichia coli and Corynebacterium glutamicum, capable of producing a variety of tryptophan derivatives from simple carbon sources like glucose. mdpi.comnih.gov
The core of this strategy involves engineering the microorganism's native metabolic pathways. Tryptophan itself is synthesized via the shikimate pathway. nih.gov By manipulating this and downstream pathways, the carbon flow can be directed towards the overproduction of specific derivatives. Common strategies employed in metabolic engineering for this purpose include:
Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes in the desired biosynthetic pathway can significantly boost product yield. mdpi.com
Blocking Competing Pathways: Deleting genes responsible for pathways that divert precursors away from the target product can increase the available pool of substrates for its synthesis. mdpi.com
Relieving Feedback Inhibition: Key enzymes in amino acid biosynthesis are often subject to feedback inhibition by the final product. Engineering these enzymes to be resistant to such inhibition is a crucial step for achieving high production titers. mdpi.com
Optimizing Fermentation Processes: In addition to genetic modification, optimizing fermentation conditions such as nutrient feeding, pH, and aeration is vital for maximizing the productivity of the microbial cell factory. mdpi.com
Using these approaches, a wide range of tryptophan derivatives have been successfully produced. For example, the biosynthesis of 5-hydroxytryptophan (5-HTP) and melatonin is achieved by introducing enzymes like tryptophan hydroxylase into the microbial host. nih.gov Similarly, derivatives like indigo and indirubin can be produced by introducing oxygenase enzymes that convert tryptophan-derived indole into the desired products. nih.gov Fermentation processes can be further enhanced by adding precursors like indole or anthranilate to the culture medium to increase the final yield. mdpi.comfrontiersin.org
Table 3: Examples of Industrially Relevant Tryptophan Derivatives Produced via Biomanufacturing This table summarizes various tryptophan derivatives and the biosynthetic approaches used for their production.
| Tryptophan Derivative | Production Organism | Key Biosynthetic Strategy | Reported Yield / Finding |
|---|---|---|---|
| L-Tryptophan | Escherichia coli | Metabolic engineering of central carbon metabolism and feedback inhibition relief. mdpi.com | Yields as high as 54.5 g/L have been reported with process optimization. mdpi.com |
| 5-Hydroxytryptophan (5-HTP) | Escherichia coli | Introduction and engineering of tryptophan hydroxylase. nih.gov | Used as a precursor for serotonin and melatonin. nih.gov |
| Melatonin | Escherichia coli | Chromosomal integration of the full melatonin biosynthetic pathway. acs.org | Engineered strains have produced about 2.0 g/L of melatonin. acs.org |
| Indirubin | Escherichia coli | Expression of naphthalene dioxygenase or flavin-containing monooxygenase (FMO). nih.gov | Yields of 58 mg/L and 250.7 mg/L have been achieved with different engineered strains and conditions. nih.gov |
| Indigo | Escherichia coli | Expression of tryptophanase and oxygenases to convert tryptophan to indole and then to indigo. nih.gov | A common bioproduced dye derived from tryptophan. researchgate.net |
Future Research Directions and Emerging Concepts
Further Elucidation of Complex Intermediary Mechanisms
The kynurenine (B1673888) pathway is a multi-step enzymatic cascade that converts tryptophan into various biologically active metabolites. The process begins with the conversion of L-tryptophan to N-formyl-L-kynurenine (NFK) by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.comnih.gov NFK is then rapidly hydrolyzed by formamidase to produce L-kynurenine (KYN), the first stable intermediate of the pathway. mdpi.comnih.govmdpi.com
From kynurenine, the pathway branches into several arms, producing a host of metabolites with diverse functions. nih.gov Key downstream enzymes include kynurenine 3-monooxygenase (KMO), kynureninase (KYNU), and kynurenine aminotransferases (KATs). mdpi.com These enzymes regulate the balance between different metabolites, such as the neuroprotective kynurenic acid (KYNA) and the potentially neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). nih.govresearchgate.net
A significant challenge for future research is to understand the regulatory mechanisms that control the metabolic flux through these different branches. nih.gov For instance, researchers are proposing the formation of transient enzyme complexes that may "tunnel" metabolites to regulate their distribution between different enzymatic and non-enzymatic routes, especially during periods of high tryptophan intake. researchgate.net Further investigation is needed to clarify how these complex interactions are orchestrated within different cells and tissues and how they are dysregulated in disease.
In-depth Investigation of Novel N-Formylkynurenine Transformations and Their Physiological Relevance
Traditionally, N-formylkynurenine (NFK) has been viewed merely as a transient precursor to kynurenine. biorxiv.org However, recent research challenges this view, suggesting that NFK has significant chemical reactivity and physiological roles of its own. biorxiv.org Emerging studies show that NFK can undergo non-enzymatic transformations that are distinct from its hydrolysis into kynurenine. biorxiv.org
Under physiological conditions (37°C, pH 7.4), NFK can deaminate to form an electrophilic compound that rapidly reacts with nucleophiles like cysteine and the key intracellular antioxidant, glutathione (B108866). biorxiv.org This suggests a novel role for NFK in scavenging nucleophiles and potentially modulating cellular redox status. The fate of NFK appears to be regulated by a "rheostat" mechanism involving hydrolytic enzymes; when these enzymes are abundant, NFK is rapidly converted to kynurenine, but when their activity is lower, NFK can enter this alternative non-enzymatic branch. biorxiv.org
Future research must explore the physiological and pathological relevance of these novel NFK transformations. Understanding the factors that regulate this switch and the downstream consequences of NFK adduct formation could provide new insights into its role in immune regulation, protein modification, and neuropathology. biorxiv.org
| Research Finding | Implication | Source |
| NFK can deaminate into a reactive electrophile. | Suggests a role beyond being a simple precursor to kynurenine. | biorxiv.org |
| The reactive NFK derivative forms adducts with cysteine and glutathione. | Points to a potential function in modulating oxidative stress and cellular signaling. | biorxiv.org |
| Serum hydrolases suppress NFK deamination by rapidly converting it to kynurenine. | Indicates a tightly regulated switch between the canonical KP and a novel non-enzymatic branch. | biorxiv.org |
Exploration of Tryptophan Metabolism in Stem Cell Niches and Regenerative Medicine
The kynurenine pathway is emerging as a critical regulator of stem cell function and fate, opening new avenues for regenerative medicine. nih.govnih.govresearchgate.net Stem cells in various tissues express the enzymes of the KP, and the pathway's activity can significantly influence their ability to proliferate and differentiate. nih.govmsaustralia.org.au Tryptophan metabolism appears to be a key factor in musculoskeletal stem cell aging, promoting bone breakdown and interfering with osteogenesis. researchgate.net
The induction of the IDO1 enzyme by inflammatory signals, such as interferon-gamma (IFN-γ), is particularly important in this context. nih.govresearchgate.net In mesenchymal stromal cells, IFN-γ upregulates IDO1, leading to tryptophan depletion and the production of kynurenines. nih.govresearchgate.net These metabolites can then activate the Aryl hydrocarbon receptor (AhR), a transcription factor that promotes an immunosuppressive phenotype, making these cells attractive for therapeutic use. nih.govnih.govresearchgate.net
Future research will need to fully map the role of the KP in different types of stem cells, including embryonic, hematopoietic, neural, and induced pluripotent stem cells. nih.gov A deeper understanding of how KP metabolites regulate stem cell niches could lead to novel strategies for enhancing tissue repair and optimizing stem cell-based therapies for a variety of diseases. nih.govmsaustralia.org.au
| Stem Cell Type | Role of Kynurenine Pathway | Potential Application | Source |
| Mesenchymal Stromal Cells | Regulates immunosuppressive phenotype via IDO1 and AhR activation. | Regenerative therapies for inflammatory and autoimmune diseases. | nih.govresearchgate.net |
| Musculoskeletal Stem Cells | Influences aging, bone breakdown, and osteogenesis. | Targeting KP to combat age-related bone loss like osteoporosis. | researchgate.net |
| Neural Stem Cells | KP induction can compromise differentiation. | Optimizing conditions to improve success of stem cell transplantation in neurological disorders. | msaustralia.org.au |
Optimization of Therapeutic Strategies Targeting the Kynurenine Pathway for Improved Patient Outcomes
Targeting the kynurenine pathway is a promising therapeutic strategy for a wide range of conditions, including cancer, neurodegenerative diseases, and autoimmune disorders. cambridge.orgnih.govjournaltxdbu.com The primary approaches involve inhibiting key enzymes to either reduce the production of harmful metabolites or increase the levels of protective ones. mdpi.comcambridge.org
In oncology, inhibitors of IDO1 and TDO2 are being developed to overcome the immunosuppressive tumor microenvironment and enhance the efficacy of immunotherapies. nih.govnih.gov However, the failure of some late-stage clinical trials suggests that a more nuanced approach is required. elsevierpure.com Future strategies may involve the dual inhibition of both IDO1 and TDO2 to maximize therapeutic potential or the development of novel inhibitors that target downstream enzymes like KMO. mdpi.comnih.govnih.gov
For neurodegenerative diseases, the goal is often to shift the balance from the neurotoxic quinolinic acid toward the neuroprotective kynurenic acid. journaltxdbu.com Modulating KP enzymes to achieve this could slow disease progression. journaltxdbu.com Continued development of specific and potent enzyme inhibitors, combined with a better understanding of which patient populations will benefit, is essential for optimizing these therapeutic strategies and improving clinical outcomes. nih.govnih.gov
Understanding Gene-Environment Interactions in Tryptophan Metabolism and Disease Pathogenesis
The activity of the kynurenine pathway is not determined by genetics alone; it is heavily influenced by environmental factors. researchgate.net Understanding the complex interplay between an individual's genetic makeup and environmental exposures is critical for elucidating the mechanisms of many chronic diseases. mdpi.com
The rate-limiting enzymes of the pathway, TDO and IDO, are prime examples of this interaction. TDO is activated by stress hormones like cortisol, while IDO is induced by pro-inflammatory cytokines. researchgate.net Therefore, environmental stressors (psychological or physiological) and infections can significantly shift tryptophan metabolism toward kynurenine production. researchgate.net This gene-environment interaction is hypothesized to be a major contributing factor in conditions like major depressive disorder, where the resulting decrease in serotonin (B10506) and increase in neuroactive kynurenines can lead to symptoms. researchgate.net
Future research must employ tools that can simultaneously monitor genes, proteins, and metabolites to map how environmental factors perturb biological pathways. mdpi.com Identifying how specific genetic predispositions (e.g., variations in cytokine or enzyme genes) interact with environmental triggers will be crucial for developing personalized prevention and intervention strategies for a multitude of complex diseases. researchgate.netnih.gov
Q & A
Q. How can researchers characterize the purity and stability of N-Formyl-DL-tryptophan in experimental settings?
Methodological Answer: Purity and stability assessments require a combination of analytical techniques:
- Chromatography : Use HPLC or UPLC with UV detection (λ = 280 nm, typical for indole derivatives) to quantify purity .
- Spectroscopy : Confirm structural integrity via H-NMR (e.g., formyl proton resonance at δ 8.1–8.3 ppm) and FT-IR (amide C=O stretch ~1650 cm) .
- Stability Testing : Store samples at -20°C in inert, light-protected conditions to prevent decomposition. Monitor degradation via mass spectrometry over time .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Melting Point | ~100°C (decomposition) | |
| pKa | 3.82 ± 0.10 | |
| Storage Conditions | -20°C, dark, inert atmosphere |
Q. What is the role of this compound in modulating immune responses?
Methodological Answer: N-Formyl-tryptophan derivatives are implicated in tryptophan catabolism via indoleamine 2,3-dioxygenase (IDO), which suppresses T-cell activity. To study this:
- In Vitro Assays : Treat dendritic cells or macrophages with the compound and measure IDO activity via kynurenine quantification (HPLC) .
- In Vivo Models : Use murine pregnancy models (e.g., C57BL/6 mice) to test fetal rejection rates with/without IDO inhibitors. Monitor tryptophan depletion in serum .
Advanced Research Questions
Q. How should researchers design preclinical studies to evaluate this compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics : Administer radiolabeled C-N-Formyl-DL-tryptophan in rodents. Collect plasma, urine, and tissue samples at timed intervals. Use LC-MS/MS to quantify metabolites and calculate bioavailability .
- Toxicity : Conduct OECD-compliant acute/chronic toxicity tests. For example, dose rats (50–500 mg/kg) for 28 days and assess hepatic/renal biomarkers (ALT, creatinine) .
Q. Key Considerations :
- Include control groups receiving unmodified tryptophan.
- Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .
Q. How can contradictory data on this compound’s pharmacological effects be resolved?
Methodological Answer: Contradictions often arise from variability in:
- Model Systems : Compare results across cell lines (e.g., human PBMCs vs. murine splenocytes) to identify species-specific effects .
- Dosage : Perform dose-response curves (0.1–100 µM) to distinguish biphasic effects (e.g., immune suppression at low doses vs. toxicity at high doses) .
- Statistical Robustness : Use multivariate ANOVA to account for confounding variables (e.g., serum tryptophan levels) .
Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?
Methodological Answer:
Q. How can researchers investigate synergistic effects between this compound and other immunomodulators?
Methodological Answer:
Q. What regulatory and ethical considerations apply to studies involving this compound?
Methodological Answer:
- Documentation : Include detailed physicochemical data (e.g., CAS 27520-72-5) in Investigator Brochures per ICH guidelines .
- Ethical Compliance : Obtain approval for animal studies (e.g., IACUC protocols) and ensure data transparency via preclinical checklists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
